molecular formula C16H15ClN4O2S2 B2797806 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 671200-00-3

2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2797806
CAS No.: 671200-00-3
M. Wt: 394.89
InChI Key: XYTMAKGIZAXHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 5, a sulfanyl linker, and a morpholine-substituted ethanone moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S2/c17-12-3-1-11(2-4-12)13-9-24-15-18-19-16(21(13)15)25-10-14(22)20-5-7-23-8-6-20/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTMAKGIZAXHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and triazole rings. These rings are then linked through a sulfanyl group to the morpholine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and can lead to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold, including the compound , display significant antimicrobial properties. Studies have demonstrated that compounds containing the triazole moiety exhibit activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. For instance:

  • Antibacterial Properties : A series of 1,2,4-triazole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.25 to 2 μg/mL against MRSA and other pathogens .
  • Antifungal Activity : Some triazole derivatives were reported to have antifungal activities that were significantly higher than those of conventional antifungal agents like ketoconazole .

Anti-inflammatory and Analgesic Effects

Triazole compounds are also recognized for their anti-inflammatory properties. The incorporation of specific substituents can enhance their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs). The compound's morpholine group may contribute to its analgesic effects, making it a candidate for further development in pain management therapies.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives similar to the compound . The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Compound StructureMIC (μg/mL)Activity
Compound A0.25High
Compound B0.5Moderate
Compound C2Low

Case Study: Anti-inflammatory Properties

Another research study focused on the anti-inflammatory effects of triazole derivatives in animal models. The results showed a significant reduction in inflammation markers when treated with these compounds compared to control groups.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is valuable in studying disease mechanisms and developing therapeutic agents . The molecular pathways involved often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of triazolo-thiazole and triazolo-thiadiazole derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Core Structure Substituents Key Properties Reference
Target Compound [1,2,4]Triazolo[3,4-b][1,3]thiazole 5-(4-Cl-phenyl), 3-sulfanyl-1-(morpholin-4-yl)ethanone Enhanced lipophilicity, potential anticancer/antimicrobial activity
1-(4-Morpholinyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone [1,3]Thiazolo[2,3-c][1,2,4]triazole 5-phenyl, 3-sulfanyl-1-(morpholin-4-yl)ethanone Reduced electron-withdrawing effect (phenyl vs. 4-Cl-phenyl); lower bioactivity
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4H-1,2,4-triazole 5-(4-Cl-phenyl), 4-(4-MeO-phenyl), 3-sulfanyl-1-phenyl-ethanone Increased steric bulk; moderate antifungal activity
5-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylsulfanyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole [1,3]Thiazolo[2,3-c][1,2,4]triazole 5-(4-Cl-phenyl), 3-(benzodioxinylmethylsulfanyl) Improved CNS penetration due to benzodioxin moiety

Substituent Effects on Activity

  • 4-Chlorophenyl vs. Phenyl: The 4-chlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to phenyl analogs, enhancing interactions with hydrophobic enzyme pockets. For example, 4-chlorophenyl-substituted thiophenes in showed superior anticancer activity (IC₅₀ = 1.2–3.8 µM) compared to non-halogenated derivatives (IC₅₀ = 5.6–12.4 µM) .
  • Morpholine vs.
  • Sulfanyl Linker : The –S– bridge facilitates hydrogen bonding and π-stacking, critical for binding to enzymes like dihydrofolate reductase (DHFR) in antimicrobial activity .

Pharmacological Activity Comparison

  • Anticancer Activity: The target compound’s 4-chlorophenyl group aligns with derivatives in , where 5-(4-chlorophenyl)thiophenes exhibited 2–3× higher cytotoxicity against MCF-7 cells than doxorubicin . Morpholine-containing analogs demonstrate improved cellular uptake, as seen in triazolothiadiazoles with IC₅₀ values of 4.8 µM (vs. 9.3 µM for non-morpholine derivatives) .
  • Antimicrobial Activity :

    • Triazolo-thiazoles with 4-chlorophenyl groups (e.g., compound 19b in ) showed MIC = 2–8 µg/mL against S. aureus and E. coli, outperforming morpholine-free analogs (MIC = 16–32 µg/mL) .
    • The sulfanyl linker’s role in disrupting bacterial cell membranes is well-documented in triazolo-thiadiazoles .

Physicochemical and Structural Insights

  • Planarity and Conformation : The fused triazolo-thiazole core in the target compound adopts near-planar geometry (dihedral angle < 10°), similar to isostructural analogs in , which enhances π-π stacking with DNA/enzyme targets .
  • Crystallographic Data: Compounds with triclinic symmetry (P̄1) and two independent molecules per asymmetric unit (as in ) exhibit tighter packing, correlating with higher thermal stability (m.p. 220–240°C vs. 180–200°C for monoclinic analogs) .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, including cytotoxicity against various cancer cell lines and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole moiety,
  • A thiazole ring,
  • A morpholine group,
  • A chlorophenyl substituent.

This unique combination of structural elements is believed to contribute to its biological efficacy.

Cytotoxicity

Recent studies have demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown inhibitory concentrations (IC50) ranging from 0.28 to 10 μg/mL against several tumor cell lines, including:
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • H460 (lung cancer) .

Table 1 summarizes the cytotoxic activity of related compounds:

CompoundCell LineIC50 (μg/mL)
Compound AMCF-70.28
Compound BHCT1163.29
Compound CH46010.0

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division.
  • Interaction with various enzymes, including aromatase and carbonic anhydrase, which are crucial in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of several bacterial strains:

  • Staphylococcus aureus
  • Enterococcus faecalis

The antimicrobial efficacy was evaluated using standard assays, revealing moderate to good activity against these pathogens .

Case Studies

Several case studies have explored the biological activity of triazolo-thiadiazole derivatives:

  • Anticancer Activity Study : A study investigated the effects of various triazolo-thiadiazole derivatives on MCF-7 and HCT116 cell lines. The results showed that modifications on the phenyl ring significantly affected cytotoxicity levels.
  • Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had comparable efficacy to established antibiotics like streptomycin .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) enhances anticancer activity.
  • Substituents on the morpholine ring can modulate both cytotoxic and antimicrobial activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.